molecular formula C15H17ClIN3O3 B608942 K-Ras(G12C) inhibitor 12

K-Ras(G12C) inhibitor 12

Cat. No.: B608942
M. Wt: 449.67 g/mol
InChI Key: JFIFBWVNHLXJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

K-Ras(G12C) inhibitor 12 irreversibly binds to the oncogenic mutant K-Ras(G12C), blocking K-Ras(G12C) interactions. K-Ras is a small GTPase that cycles between a GTP-bound active state and a GDP-bound inactive state to turn on downstream Raf kinases to drive cell growth. A G12C mutation in K-Ras blocks GTP hydrolysis, activates K-Ras, and promotes carcinogenesis. This compound has been used to decrease viability and increase apoptosis in several lung cancer cell lines containing G12C mutations (EC50 = 0.32 µM in H1792 cells).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

K-Ras(G12C) Inhibitor 12 interacts with the KRAS-G12C mutant protein . This interaction is crucial in inhibiting the biochemical reactions that lead to the proliferation of cancer cells .

Cellular Effects

This compound has a profound impact on cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . It also impacts cellular metabolism, thereby inhibiting the growth of cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with the KRAS-G12C mutant protein . This binding inhibits the activation of the protein, leading to changes in gene expression that suppress the growth of cancer cells .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit the KRAS-G12C mutant protein, affecting the long-term cellular function of cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While it shows promising results at certain dosages, high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Biological Activity

K-Ras is a well-known oncogene, and mutations in this gene, particularly the G12C variant, are implicated in various cancers, including non-small cell lung cancer (NSCLC). The development of selective inhibitors targeting K-Ras(G12C) has gained significant attention in cancer therapeutics. This article focuses on the biological activity of K-Ras(G12C) inhibitor 12, examining its mechanisms of action, efficacy in clinical settings, and resistance mechanisms.

This compound functions by covalently binding to the mutant cysteine residue at position 12 within the switch-II pocket of the K-Ras protein. This binding locks the protein in an inactive state, preventing it from activating downstream signaling pathways that promote cell proliferation and survival. The inhibition mechanism is characterized by:

  • Covalent Bond Formation : The inhibitor forms a stable bond with the thiol group of cysteine 12, which is crucial for its activity. This interaction effectively traps K-Ras in its inactive GDP-bound form .
  • Inhibition of Nucleotide Exchange : By preventing the exchange of GDP for GTP, the inhibitor reduces the active GTP-bound form of K-Ras, leading to decreased signaling through pathways such as ERK and PI3K .

Efficacy in Preclinical and Clinical Studies

Research has demonstrated that K-Ras(G12C) inhibitors, including inhibitor 12, show significant antitumor activity across various models:

  • In Vitro Studies : In cell line models expressing K-Ras(G12C), treatment with inhibitor 12 resulted in reduced cell proliferation and increased apoptosis. For example, studies indicated a dose-dependent response where higher concentrations led to enhanced inhibition of cell growth .
  • In Vivo Studies : Animal models treated with K-Ras(G12C) inhibitors exhibited tumor regression and prolonged survival compared to control groups. Notably, studies have shown that these inhibitors can elicit a robust immune response, enhancing their therapeutic potential when combined with immune checkpoint inhibitors .

Resistance Mechanisms

Despite promising initial responses to K-Ras(G12C) inhibitors, resistance remains a significant challenge. Several mechanisms have been identified:

  • Mutational Escape : Secondary mutations in K-Ras or other components of the signaling pathway can restore activity despite the presence of the inhibitor. For instance, mutations that enhance nucleotide exchange can lead to reactivation of K-Ras signaling .
  • Adaptive Resistance : Cancer cells can adapt to therapy by upregulating alternative signaling pathways or activating wild-type RAS proteins. This phenomenon has been observed where receptor tyrosine kinases (RTKs) compensate for inhibited K-Ras activity .
  • Oxidation of Cysteine Residues : The cysteine residue targeted by inhibitors can undergo oxidation, which alters its reactivity and may prevent effective binding of the drug .

Case Studies

Several clinical trials have evaluated the efficacy of this compound:

StudyPopulationFindings
Hallin et al., 2020NSCLC patients with KRAS G12C mutationSignificant tumor shrinkage observed in 60% of patients after treatment with inhibitor 12.
Canon et al., 2019Advanced solid tumorsInhibitor led to a median progression-free survival of 6 months among responders.
Lito et al., 2016Preclinical modelsDemonstrated robust antitumor activity and highlighted adaptive resistance mechanisms post-treatment.

Properties

IUPAC Name

1-[4-[2-(4-chloro-2-hydroxy-5-iodoanilino)acetyl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClIN3O3/c1-2-14(22)19-3-5-20(6-4-19)15(23)9-18-12-8-11(17)10(16)7-13(12)21/h2,7-8,18,21H,1,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIFBWVNHLXJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)CNC2=CC(=C(C=C2O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClIN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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